Asnuciclib

Descripción

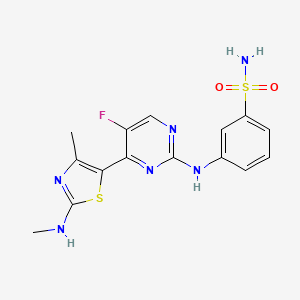

Structure

3D Structure

Propiedades

IUPAC Name |

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPWBQKZMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421693-22-2 | |

| Record name | Asnuciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asnuciclib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asnuciclib: A Deep Dive into the Mechanism of a Potent CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asnuciclib (also known as CDKI-73) is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting the core transcriptional machinery, this compound has demonstrated significant anti-cancer activity in a range of preclinical models, particularly in hematological malignancies and solid tumors characterized by transcriptional addiction. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to provide a comprehensive resource for the scientific community.

Introduction to CDK9 and its Role in Cancer

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] In complex with its regulatory partners, primarily Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[2][3] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) at the serine 2 position (Ser2).[2][3] This phosphorylation event is a critical step in releasing RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.[3]

In many cancers, malignant cells become dependent on the continuous and high-level expression of certain genes, a phenomenon known as "transcriptional addiction."[4] These genes often encode for anti-apoptotic proteins (e.g., MCL-1, BCL-2), cell cycle regulators, and oncoproteins (e.g., MYC).[4][5] The expression of these short-lived transcripts is highly dependent on efficient transcriptional elongation, making CDK9 a compelling therapeutic target.[4][6] Inhibition of CDK9 disrupts this process, leading to the downregulation of key survival proteins and subsequent apoptosis in cancer cells.[5][6]

This compound: A Potent Inhibitor of CDK9

This compound is a highly efficacious inhibitor of CDK9.[1][7] It also exhibits inhibitory activity against other CDKs, such as CDK1 and CDK2, at similar concentrations.[1][7]

Biochemical Potency

Biochemical assays have demonstrated that this compound potently inhibits the kinase activity of CDK9 and other related CDKs. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Ki (nM)[1][7] | IC50 (nM)[8] |

| CDK9/Cyclin T1 | 4 | 5.78 |

| CDK1/Cyclin B | 4 | 8.17 |

| CDK2/Cyclin A | 3 | 3.27 |

| CDK4/Cyclin D1 | - | 8.18 |

| CDK6/Cyclin D3 | - | 37.68 |

| CDK7/Cyclin H | 91 | 134.26 |

Cellular Activity

This compound has demonstrated potent cytotoxic effects across a broad range of cancer cell lines, with particularly high sensitivity observed in leukemia and ovarian cancer cells.[1][7]

| Cell Line | Cancer Type | IC50 (µM)[1] | LD50 (µM)[1] |

| MOLM13 | Acute Myeloid Leukemia (MLL) | <0.062 | - |

| MV4-11 | Acute Myeloid Leukemia (MLL) | <0.062 | - |

| THP-1 | Acute Myeloid Leukemia (MLL) | <0.062 | - |

| CLL Cells | Chronic Lymphocytic Leukemia | - | 0.08 (mean) |

| Normal B-lympho | Normal Cells | - | 40.5 |

| A2780 | Ovarian Cancer | 0.007[7] | - |

| HCT116 | Colorectal Cancer | <0.01[6] | - |

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of CDK9 kinase activity, which sets off a cascade of downstream events culminating in cancer cell death.

Inhibition of RNA Polymerase II Phosphorylation

This compound treatment leads to a rapid and dose-dependent decrease in the phosphorylation of the RNAP II CTD at Serine 2.[1][5] This event can be readily observed by western blot analysis. The inhibition of Ser2 phosphorylation prevents the transition of RNAP II from a paused state to a productive elongation complex, effectively shutting down the transcription of a large number of genes.[3]

Caption: this compound inhibits CDK9, preventing RNA Pol II Ser2 phosphorylation and halting transcription.

Downregulation of Anti-Apoptotic Proteins

A critical consequence of CDK9 inhibition is the rapid downregulation of short-lived anti-apoptotic proteins, most notably MCL-1.[5][6] The MCL-1 transcript and protein have very short half-lives, making their expression levels exquisitely sensitive to disruptions in transcription. The loss of MCL-1 and other anti-apoptotic BCL-2 family members shifts the cellular balance towards apoptosis.[5]

Induction of Caspase-Dependent Apoptosis

The depletion of anti-apoptotic proteins triggers the intrinsic apoptotic pathway.[1] This is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[1] Studies have shown that this compound-induced cell death is caspase-dependent.[1]

Caption: Downstream effects of this compound leading to apoptosis.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. Oral administration of this compound leads to a dose-dependent decrease in tumor growth and prolonged survival in treated animals.[1][6]

| Animal Model | Cancer Type | Dosage | Administration | Outcome |

| MV4-11 tumor-bearing mice | Acute Myeloid Leukemia | 25 mg/kg[1] | Orally, once daily for 33 days | Remarkable delay in tumor growth compared to vehicle-treated mice (43% of control tumor volume at day 31).[1][6] |

| HCT116 mouse xenograft | Colorectal Cancer | 100 mg/kg[5] | Every three days | Decreased tumor volume to a greater extent than cisplatin.[5] |

| Balb/c mice | Pharmacokinetic Analysis | 2 mg/kg (IV), 10, 20, 40 mg/kg (PO)[1][6] | Single dose | Cmax increased from 1.29 to 3.66 µM, and AUC increased from 3.51 to 12.8 µM·h with oral doses from 10 to 40 mg/kg. The mean terminal half-life (T1/2) was 2 hours, and oral bioavailability (F) was 54-85%.[1][6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against purified CDK9/Cyclin T1 and other CDK complexes.

Methodology (Adapta™ Universal Kinase Assay as an example):

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[3]

-

Prepare a substrate/ATP mix containing the appropriate peptide substrate (e.g., Cdk7/9tide) and ATP (e.g., 10 µM final concentration) in kinase buffer.[9]

-

Prepare the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[9]

-

Add 2.5 µL of the purified kinase (e.g., CDK9/Cyclin T1) in kinase buffer to each well.[9]

-

Initiate the reaction by adding 5 µL of the substrate/ATP mix.[9]

-

Incubate the plate at room temperature for 60 minutes.[9]

-

-

Detection:

-

Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the Alexa Fluor® 647 ADP Tracer solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., CLL, MOLM13, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LD50 value.

-

Western Blot Analysis for RNAP II Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cancer cells with various concentrations of this compound (e.g., 0.1 µM for 4 hours in CLL cells) or vehicle control.[1][8]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-RNAP II (Ser2) (e.g., clone MA5-23510, 1:1000 dilution) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Re-probe the membrane with an antibody against total RNAP II or a housekeeping protein (e.g., actin) for loading control.

-

Quantify the band intensities to determine the relative change in Ser2 phosphorylation.

-

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.[6]

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 33 days), euthanize the mice and excise the tumors.[6]

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups.

-

Caption: General workflow for an in vivo xenograft study.

Conclusion

This compound is a potent CDK9 inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional elongation. By inhibiting the phosphorylation of RNA Polymerase II, this compound effectively downregulates the expression of key survival proteins in cancer cells, leading to robust induction of apoptosis. Preclinical data, both in vitro and in vivo, strongly support its potential as a therapeutic agent for various cancers, particularly those exhibiting transcriptional addiction. This in-depth guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental methodologies related to this compound, serving as a valuable resource for ongoing research and development in the field of oncology.

References

- 1. promega.com [promega.com]

- 2. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]

Asnuciclib (CDKI-73): A Technical Guide for Researchers

An In-depth Overview of a Potent Cyclin-Dependent Kinase 9 (CDK9) Inhibitor for Drug Development Professionals, Researchers, and Scientists.

Introduction

Asnuciclib, also known as CDKI-73 or LS-007, is an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a key regulator of transcriptional elongation, CDK9 has emerged as a critical therapeutic target in various malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), prostate cancer, and ovarian cancer.[4][5] this compound's mechanism of action involves the suppression of RNA Polymerase II (RNAPII) phosphorylation, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[1][6] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of CDK9.[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), a crucial step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many proto-oncogenes and anti-apoptotic proteins.[1][5][6]

The inhibition of CDK9 by this compound triggers a cascade of downstream events culminating in apoptotic cell death. Key among these is the reduced expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP.[4][5] This disruption of the cellular survival machinery sensitizes cancer cells to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (CDKI-73) across various preclinical studies.

Table 1: Kinase Inhibitory Activity

| Target | Assay Type | Value (nM) | Reference |

| CDK9/Cyclin T1 | Ki | 4 | [1][3][4] |

| CDK1/Cyclin B | Ki | 4 | [1][3] |

| CDK2/Cyclin A | Ki | 3 | [1][3] |

| CDK4 | IC50 | 8.18 | [7] |

| CDK7/Cyclin H | Ki | 91 | |

| CDK1 | IC50 | 8.17 | [7] |

| CDK2 | IC50 | 3.27 | [7] |

| CDK9 | IC50 | 5.78 | [7] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Assay | Value (µM) | Reference |

| Primary CLL cells | Chronic Lymphocytic Leukemia | LD50 | 0.08 (mean) | [1] |

| Normal B-lymphocytes | Normal | LD50 | 40.5 | [1] |

| MOLM13 | Acute Myeloid Leukemia | IC50 | <0.062 | [1] |

| MV4-11 | Acute Myeloid Leukemia | IC50 | <0.062 | [1] |

| THP-1 | Acute Myeloid Leukemia | IC50 | <0.062 | [1] |

| HCT116 | Colorectal Cancer | GI50 | <0.01 | |

| A2780 | Ovarian Cancer | IC50 | 0.007 | [8] |

Table 3: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| MV4-11 Xenograft (mice) | Acute Myeloid Leukemia | 25 mg/kg, oral, daily for 33 days | Marked inhibition of tumor growth and prolongation of lifespan. | [1] |

| HCT116 Xenograft (mice) | Colorectal Cancer | 100 mg/kg, every three days | Decreased tumor volume. | |

| Balb/C mice | N/A (Pharmacokinetics) | 2 mg/kg IV; 10, 20, 40 mg/kg PO | Oral bioavailability (F) = 54-85%; T1/2 = 2 hours. | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in this compound research.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 105 cells/well for suspension cells like MV4-11) and incubate overnight at 37°C in a 5% CO2 atmosphere.[7]

-

Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0-1 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Phospho-RNAPII

-

Cell Lysis: Treat cells with this compound (e.g., 0.1 µM for 4 hours) and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated RNAPII (Ser2), total RNAPII, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11) into the flank of immunocompromised mice (e.g., NOD/SCID or Balb/c nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg daily).[1] The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the animals.

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and perform further analysis (e.g., histopathology, western blotting of tumor lysates).

Visualizations

Signaling Pathways

Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and leading to apoptosis.

Caption: this compound suppresses key oncogenic drivers in prostate cancer.

Experimental Workflows

Caption: Workflow for assessing cell viability after this compound treatment.

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound (CDKI-73) is a promising, orally bioavailable CDK9 inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its development as a therapeutic agent for various cancers. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further investigation, particularly through well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in human cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Asnuciclib: A Comprehensive Target Profile and Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asnuciclib (also known as CDKI-73) is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), with a primary focus on CDK9.[1][2][3] CDKs are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers.[4] this compound's ability to modulate these fundamental cellular processes has positioned it as a promising therapeutic candidate in oncology, particularly for hematological malignancies and solid tumors.[1][5] This technical guide provides an in-depth analysis of this compound's target profile, selectivity, and mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Target Profile and Selectivity

This compound exhibits potent inhibitory activity against several members of the CDK family. Its primary targets are CDK9, CDK1, and CDK2, with comparable low nanomolar efficacy.[1][3] The selectivity of this compound has been characterized through various in vitro kinase assays, and the quantitative data are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Assay Type | Value | Unit |

| CDK9 | Ki | 4 | nM |

| CDK1 | Ki | 4 | nM |

| CDK2 | Ki | 3 | nM |

| CDK7 | Ki | 91 | nM |

| CDK2 | IC50 | 3.27 | nM |

| CDK9 | IC50 | 5.78 | nM |

| CDK1 | IC50 | 8.17 | nM |

| CDK4 | IC50 | 8.18 | nM |

| CDK6 | IC50 | 37.68 | nM |

| CDK7 | IC50 | 134.26 | nM |

Data sourced from MedChemExpress.[1][2]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line Type | Cell Lines | Assay Type | Value | Unit |

| Chronic Lymphocytic Leukemia (CLL) | Primary patient-derived cells | LD50 | 0.08 | µM |

| Normal B-lymphocytes | Primary patient-derived cells | LD50 | 40.5 | µM |

| MLL-rearranged Acute Myeloid Leukemia (AML) | MOLM13, MV4-11, THP-1 | IC50 | <0.062 | µM |

| Colorectal Cancer | HCT116 | GI50 | <10 | nM |

Data sourced from MedChemExpress and Cayman Chemical.[1][6]

The data clearly indicates that this compound is a potent inhibitor of CDK9, CDK1, and CDK2. Notably, it demonstrates significant selectivity for leukemia cells over normal B-lymphocytes, with a selectivity ratio of over 500-fold.[1] This preferential cytotoxicity towards malignant cells is a critical attribute for a therapeutic candidate.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily revolving around the inhibition of transcriptional and cell cycle CDKs.

Inhibition of CDK9 and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, a critical step for the transition from abortive to productive transcription elongation.[7] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription.[1][3] This is particularly detrimental to cancer cells, which are often addicted to the high-level expression of short-lived anti-apoptotic proteins like Mcl-1.[6] The inhibition of Mcl-1 expression is a key contributor to the pro-apoptotic effects of this compound.[1][6]

Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and leading to apoptosis.

Inhibition of Rab11-Mediated Vesicular Trafficking

Recent studies have revealed a novel mechanism of action for this compound, involving the inhibition of Rab11-mediated cargo delivery.[1] Rab11 is a small GTPase that plays a critical role in the recycling of endosomes and the secretion of various molecules. While the precise molecular interaction is still under investigation, this compound has been shown to disrupt the delivery of Rab11 vesicles to the plasma membrane.[8] This can impact innate immune secretion and other cellular processes dependent on vesicular transport.

Caption: this compound disrupts the delivery of Rab11 vesicles, affecting cellular secretion.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., CDK9/Cyclin T1)

-

Kinase-specific substrate (peptide or protein)

-

This compound (or other test compounds)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase reaction buffer.

-

In a microplate, add the diluted this compound or vehicle control (DMSO).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of compounds.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MOLM13, MV4-11)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LD50 value.

Western Blotting for Phospho-RNAPII and Mcl-1

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).

Conclusion

This compound is a potent multi-targeted CDK inhibitor with a well-defined selectivity profile. Its primary mechanism of action involves the inhibition of CDK9-mediated transcription, leading to the downregulation of key survival proteins like Mcl-1 and subsequent apoptosis in cancer cells. Furthermore, its ability to interfere with Rab11-mediated trafficking presents an additional avenue for its therapeutic effects. The significant selectivity of this compound for cancer cells over normal cells underscores its potential as a valuable candidate for further clinical development in the treatment of various malignancies. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms and therapeutic potential of this promising anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Asnuciclib: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Asnuciclib (also known as CDKI-73) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in preclinical and clinical studies for the treatment of various malignancies. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on its primary mechanism of action as a CDK9 inhibitor.

Core Mechanism of Action: Inhibition of Transcriptional Regulation

This compound exhibits high affinity for CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation event is a critical step in the transition from transcription initiation to productive elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Ser2, leading to a global down-regulation of transcriptional elongation.[1][2][3] This disruption of transcription disproportionately affects genes with short half-lives, many of which are crucial for cancer cell survival and proliferation.

Figure 1: this compound's core mechanism of inhibiting transcriptional elongation.

Downstream Signaling Consequences

The inhibition of transcriptional elongation by this compound triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Depletion of Anti-Apoptotic Proteins

A primary consequence of RNAPII phosphorylation inhibition is the rapid depletion of anti-apoptotic proteins with short mRNA and protein half-lives. Key among these are:

-

MCL-1 (Myeloid cell leukemia-1): A critical survival factor in many cancers, particularly hematological malignancies. This compound treatment leads to a marked decrease in MCL-1 protein expression.[1][3]

-

Bcl-2 (B-cell lymphoma 2): Another key anti-apoptotic protein. Reduced levels of Bcl-2 have been observed following this compound treatment in colorectal cancer cells.[4]

-

Cyclin D1: A crucial regulator of cell cycle progression. Its downregulation contributes to the cytostatic effects of this compound.[4]

The loss of these pro-survival proteins shifts the cellular balance towards apoptosis.

Induction of Caspase-Dependent Apoptosis

The depletion of anti-apoptotic proteins culminates in the activation of the intrinsic apoptotic pathway. This compound has been shown to induce caspase-dependent apoptosis.[1][3] This process involves the activation of a cascade of cysteine-aspartic proteases (caspases) that execute programmed cell death.

Figure 2: Downstream pathway leading to apoptosis following this compound treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and cytotoxic effects.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | Ki (nM) | IC50 (nM) |

| CDK9/cyclin T1 | 4[4] | 5.78[3] |

| CDK1/cyclin B | 4[4] | 8.17[3] |

| CDK2/cyclin A | 3[4] | 3.27[3] |

| CDK7/cyclin H | 91[4] | 134.26[3] |

| CDK4 | - | 8.18[3] |

| CDK6 | - | 37.68[3] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) |

| HCT116 | Colorectal Cancer | <0.01[4] |

| MOLM13 | Acute Myeloid Leukemia (MLL) | <0.062[1][3] |

| MV4-11 | Acute Myeloid Leukemia (MLL) | <0.062[1][3] |

| THP-1 | Acute Myeloid Leukemia (MLL) | <0.062[1][3] |

| Primary CLL cells | Chronic Lymphocytic Leukemia | 0.08 (LD50)[1][3] |

| Normal B-lymphocytes | Normal | 40.5 (LD50)[1][3] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the downstream effects of this compound.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNAPII for CDK9) are prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are mixed with the diluted compound or vehicle control.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid or EDTA.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ATP detection can be used.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC₅₀ values are determined by fitting the data to a dose-response curve. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Figure 3: General workflow for a biochemical kinase inhibition assay.

Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of cell viability relative to the vehicle control is calculated for each concentration. IC₅₀ (or GI₅₀) values are determined by plotting the data on a dose-response curve.

Western Blotting for Protein Expression Analysis

Objective: To assess the effect of this compound on the expression levels of key downstream proteins.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a specified time. Cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-MCL-1, anti-phospho-RNAPII Ser2, anti-cleaved caspase-3).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that is captured on X-ray film or by a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Conclusion

This compound's primary mechanism of action, the inhibition of CDK9-mediated transcriptional elongation, results in a cascade of downstream events that are highly detrimental to cancer cell survival. The depletion of critical anti-apoptotic proteins, such as MCL-1, and the subsequent induction of caspase-dependent apoptosis underscore its potential as a potent anti-cancer therapeutic. The high selectivity of this compound for malignant cells over normal cells, as evidenced by the significant difference in LD₅₀ values between CLL cells and normal B-lymphocytes, further highlights its therapeutic window. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other CDK9 inhibitors in preclinical and clinical settings.

References

Asnuciclib (CDKI-73/LS-007): A Technical Guide to its Discovery, Synthesis, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asnuciclib, also known as CDKI-73 and LS-007, is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1] By targeting the transcriptional machinery of cancer cells, this compound leads to the downregulation of key anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in malignant cells.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and consolidated quantitative data to support further research and development efforts.

Discovery and Rationale

The discovery of this compound stemmed from the recognition that cancer cells are often dependent on the continuous transcription of short-lived survival proteins.[2] CDK9, as a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a necessary step for productive transcriptional elongation.[4][5] Inhibition of CDK9 presents a promising therapeutic strategy to selectively induce apoptosis in cancer cells by depleting the levels of crucial survival proteins. This compound was developed as a substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine, optimized for potent and selective inhibition of CDK9.[6]

Synthesis of this compound

This compound (designated as compound 12e in the initial publication) is synthesized from 3-guanidinobenzenesulfonamide and 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-guanidinobenzenesulfonamide

-

3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one

-

Appropriate solvent (e.g., pyridine, DMF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Combine 3-guanidinobenzenesulfonamide and 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one in a suitable solvent.

-

Heat the reaction mixture under reflux for a specified period to facilitate the condensation and cyclization reaction.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.

-

Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation. Consequently, the transcription of genes with short-lived mRNA transcripts, including critical anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, is suppressed. This disruption of pro-survival signaling pathways ultimately triggers apoptosis in cancer cells.[2][3]

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Target | Ki (nM) | IC50 (nM) |

| CDK9 | 4[4] | 5.78[7] |

| CDK1 | 4[4] | 8.17[7] |

| CDK2 | 3[4] | 3.27[7] |

| CDK4 | - | 8.18[7] |

| CDK6 | - | 37.68[7] |

| CDK7 | 91[7] | 134.26[7] |

In Vitro Cytotoxicity

| Cell Line / Cell Type | Cancer Type | IC50 / LD50 (µM) |

| Primary leukemia cells (CLL) | Chronic Lymphocytic Leukemia | 0.08 (LD50)[4] |

| Normal B-lymphocytes | Normal | 40.5 (LD50)[4] |

| MOLM13 | Acute Myeloid Leukemia (MLL) | <0.062 (IC50)[7] |

| MV4-11 | Acute Myeloid Leukemia (MLL) | <0.062 (IC50)[7] |

| THP-1 | Acute Myeloid Leukemia (MLL) | <0.062 (IC50)[7] |

| HCT116 | Colorectal Cancer | <0.01 (GI50)[8] |

In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Dosing | 2 mg/kg (IV), 10, 20, 40 mg/kg (PO)[7] |

| Cmax (10-40 mg/kg PO) | 1.29 to 3.66 µM[7] |

| Tmax | ~1 hour[7] |

| AUC (10-40 mg/kg PO) | 3.51 to 12.8 µM·h[7] |

| Terminal Half-life (T1/2) | ~2 hours[7] |

| Oral Bioavailability (F) | 54% to 85%[7] |

Key Experimental Protocols

CDK9 Kinase Inhibition Assay

This protocol describes a representative in vitro kinase assay to determine the inhibitory activity of this compound against CDK9.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., containing DMSO). Prepare a reaction mixture containing CDK9/Cyclin T enzyme, a suitable peptide substrate, and ATP in a kinase reaction buffer.

-

Reaction Setup: Add the this compound dilutions to the wells of a microtiter plate. Add the CDK9/Cyclin T enzyme to each well and briefly incubate.

-

Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or non-radioactive methods like ADP-Glo™ which measures ADP production.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well. Incubate for a period that allows for the conversion of the reagent by viable cells.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC₅₀ or LD₅₀ value.[7]

Western Blot Analysis

This protocol details the detection of changes in protein expression (e.g., p-RNAPII, Mcl-1) in response to this compound treatment.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-RNAPII Ser2, anti-Mcl-1, anti-GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

In Vivo Xenograft Model

This protocol describes a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[3]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg) daily for a defined period (e.g., 33 days). The control group receives the vehicle.[4]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy. Analyze survival data if applicable.[3]

Clinical Development

This compound (also referred to as LBS-007 in some clinical trials) is currently under investigation in clinical trials for hematological malignancies and solid tumors. A Phase 1/2 study (NCT05756322) is evaluating the safety and tolerability of LBS-007 in patients with relapsed or resistant acute leukemias.[7] Additionally, reports indicate that this compound (CDKI-73) is being investigated in Phase 2 clinical trials for patients with relapsed and therapy-resistant acute myeloid leukemia and prostate cancer.[4][6][9]

Representative Clinical Trial Protocol (NCT05756322)

-

Phase: 1/2

-

Title: The Safety and Tolerability of LBS-007 in Patients With Relapsed or Resistant Acute Leukaemias

-

Primary Outcome Measures:

-

Incidence of Treatment-Emergent Adverse Events

-

Dose Limiting Toxicities

-

-

Key Eligibility Criteria:

-

Inclusion: Patients with relapsed or refractory acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).

-

Exclusion: Patients with acute promyelocytic leukemia, active central nervous system (CNS) involvement, or significant comorbidities.[7]

-

Conclusion

This compound is a potent CDK9 inhibitor with a well-defined mechanism of action that leads to the transcriptional suppression of key cancer cell survival proteins. It has demonstrated significant preclinical activity in both in vitro and in vivo models of various cancers, particularly hematological malignancies. The favorable pharmacokinetic profile and promising preclinical efficacy have supported its advancement into clinical trials. The ongoing clinical studies will be crucial in determining the safety and therapeutic potential of this compound as a novel anti-cancer agent. This technical guide provides a foundational resource for researchers and clinicians interested in the continued development and application of this promising therapeutic candidate.

References

- 1. ashpublications.org [ashpublications.org]

- 2. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 3. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news.flinders.edu.au [news.flinders.edu.au]

- 5. Facebook [cancer.gov]

- 6. RACGP - Promising new treatment for incurable prostate cancer [www1.racgp.org.au]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mforum.com.au [mforum.com.au]

Asnuciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asnuciclib, also known as CDKI-73 and LS-007, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] By targeting the transcriptional machinery, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models, making it a promising candidate for further investigation in oncology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action, with a focus on its impact on key signaling pathways. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide.[3]

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅FN₆O₂S₂ | [2] |

| Molecular Weight | 394.45 g/mol | [2] |

| IUPAC Name | 3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | [3] |

| CAS Number | 1421693-22-2 | [3] |

| Synonyms | CDKI-73, LS-007 | [4] |

| Solubility | DMSO: ≥ 52 mg/mL (131.83 mM) | [2] |

| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its primary pharmacological effect through the potent and selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][6] The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[5][6]

Inhibition of CDK9 and Transcriptional Regulation

This compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[7] A primary target of CDK9 within the P-TEFb complex is the serine 2 residue (Ser2) of the heptapeptide repeats in the CTD of RNAPII.[2][5] Phosphorylation of Ser2 is a critical step for the transition from abortive to productive transcriptional elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts of many genes, including those encoding anti-apoptotic proteins and cell cycle regulators.[5][6]

By inhibiting CDK9, this compound effectively blocks Ser2 phosphorylation, leading to a global downregulation of transcription of short-lived mRNAs.[2][8] This results in the depletion of key survival proteins, such as Mcl-1 and Cyclin D1, which are often overexpressed in cancer cells and contribute to their survival and proliferation.[3]

Signaling Pathway of this compound-mediated Transcriptional Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biocompare.com [biocompare.com]

- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of Asnuciclib (CDKI-73): A Technical Guide for Oncology Researchers

Executive Summary

Asnuciclib (also known as CDKI-73 and LS-007) is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with particularly high potency against CDK9. Preclinical investigations have demonstrated its significant anti-tumor activity across a range of hematological and solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visualized to offer a deeper understanding of its preclinical development. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The dysregulation of cyclin-dependent kinases is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby inducing apoptosis in cancer cells.[1][2][3] This guide synthesizes the available preclinical data to present a detailed technical overview of this compound's therapeutic potential in oncology.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the premature termination of transcription. This has a profound impact on the expression of genes with short-lived mRNAs, including those encoding key survival proteins.[2][3][4] The subsequent depletion of anti-apoptotic proteins, such as Mcl-1 and Bcl-2, shifts the cellular balance towards apoptosis, leading to cancer cell death.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | Ki (nM) | IC50 (nM) |

| CDK9/Cyclin T1 | 4[4][6] | 5.78[6] |

| CDK1/Cyclin B | 4[4][6] | 8.17[6] |

| CDK2/Cyclin A | 3[4][6] | 3.27[6] |

| CDK4 | - | 8.18[6] |

| CDK6 | - | 37.68[6] |

| CDK7/Cyclin H | 91[5] | 134.26[6] |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | LD50 (µM) |

| Leukemia | |||

| MOLM13 | MLL-AML | <0.062[4][6] | - |

| MV4-11 | MLL-AML | <0.062[4][6] | - |

| THP-1 | MLL-AML | <0.062[4][6] | - |

| Primary CLL Cells | CLL | - | 0.08 (mean)[4][6] |

| Normal B-lymphocytes | Normal | - | 40.5[4][6] |

| Colorectal Cancer | |||

| HCT116 | Colorectal | <0.01 (GI50)[5] | - |

| Ovarian Cancer | |||

| A2780 | Ovarian | Data not specified[3] | - |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MV4-11 tumor bearing mice | AML | 25 mg/kg, p.o., daily for 33 days | 43% of control tumor volume at day 31[4][6] | [4][6] |

| MV4-11 tumor bearing mice | AML | 25, 50, 100 mg/kg, p.o. | Dose-dependent decrease in tumor growth and prolonged survival[4] | [4] |

| HCT116 mouse xenograft | Colorectal | 100 mg/kg, every three days | Decreased tumor volume (greater than cisplatin)[5] | [5] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T1/2 (h) | Oral Bioavailability (F%) | Reference |

| IV | 2 | - | - | - | 2 | - | [4][6] |

| PO | 10 | 1.29 | 1 | 3.51 | 2 | 54-85 | [4][6] |

| PO | 20 | - | - | - | 2 | 54-85 | [4][6] |

| PO | 40 | 3.66 | 1 | 12.8 | 2 | 54-85 | [4][6] |

Detailed Experimental Protocols

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Reagents and Materials:

-

This compound (CDKI-73)

-

Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in cell culture medium. The final concentrations typically range from 0 to 1 µM.[4][6]

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[4][6]

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LD50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on protein expression and phosphorylation status.

-

Cell Lines: CLL cells or other relevant cancer cell lines.[2][4]

-

Reagents and Materials:

-

This compound (CDKI-73)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, Mcl-1, Bcl-2, phospho-CDK9, β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound (e.g., 0.1 µM for 4 hours) and a vehicle control.[4][6]

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., Balb/c nude mice, 6-8 weeks old).[4][6]

-

Cell Line: MV4-11 (AML) or HCT116 (colorectal cancer).[1][5]

-

Reagents and Materials:

-

This compound (CDKI-73) formulated for oral administration

-

Vehicle control

-

Cancer cells for injection

-

Matrigel (optional)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control orally, once daily.[4][6]

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study (e.g., after 33 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[4]

-

Analyze the data to determine the effect of this compound on tumor growth and animal survival.

-

Logical Framework for Preclinical to Clinical Translation

The preclinical data for this compound provides a strong rationale for its clinical development. The logical progression from in vitro to in vivo studies and ultimately to clinical trials is a cornerstone of modern drug development.

Conclusion

The preclinical data for this compound strongly support its development as a promising therapeutic agent for various cancers, particularly those dependent on transcriptional addiction. Its potent and selective inhibition of CDK9, leading to the induction of apoptosis in cancer cells, combined with its favorable oral bioavailability and in vivo anti-tumor efficacy, provides a solid foundation for its ongoing and future clinical evaluation. Further research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize its therapeutic potential.

References

- 1. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Asnuciclib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asnuciclib (also known as CDKI-73) is a potent and orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which plays a crucial role in the regulation of gene transcription. By phosphorylating the C-terminal domain of RNA Polymerase II, the CDK9/cyclin T complex facilitates the elongation of transcription, leading to the expression of various genes, including those encoding for anti-apoptotic proteins such as Mcl-1.[3][4][5]

In many cancer cells, the dysregulation of CDK9 activity contributes to uncontrolled proliferation and survival. This compound, by inhibiting CDK9, prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the expression of short-lived anti-apoptotic proteins.[1][3] This disruption of pro-survival signaling pathways ultimately induces caspase-dependent apoptosis in cancer cells.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay.

Data Presentation

The following tables summarize the reported in vitro inhibitory and cytotoxic activities of this compound against various cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Target | Ki (nM) |

| CDK9 | 4 |

| CDK1 | 4 |

| CDK2 | 3 |

| CDK7 | 91 |

Data sourced from MedchemExpress.com and Cayman Chemical.[1][6]

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/LD50 (µM) |

| Primary CLL cells | Chronic Lymphocytic Leukemia | 0.08 (LD50) |

| MOLM13 | Acute Myeloid Leukemia | < 0.062 |

| MV4-11 | Acute Myeloid Leukemia | < 0.062 |

| THP-1 | Acute Myeloid Leukemia | < 0.062 |

| HCT116 | Colorectal Cancer | < 0.01 |

Data represents a summary from multiple sources.[1][6]

Signaling Pathway

Caption: this compound inhibits the CDK9/Cyclin T complex, preventing RNA Polymerase II phosphorylation and subsequent transcription of anti-apoptotic proteins like Mcl-1, ultimately leading to apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed for a 96-well plate format to determine the cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 hours) in a CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours in a CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

Caption: Workflow for the MTT-based cell viability assay to determine the cytotoxic effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 5. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Asnuciclib Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asnuciclib (also known as CDKI-73 or LS-007) is a potent, orally active inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK9, CDK1, and CDK2.[1][2][3][4] Its inhibitory action against the CDK9/Cyclin T1 complex blocks the phosphorylation of RNA Polymerase II (RNAPII), leading to transcriptional repression and subsequent apoptosis in cancer cells.[1][2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅FN₆O₂S₂ | [1][3] |